molecular formula C19H37ClO3 B1146300 rac 1-Palmitoyl-2-chloropropanediol CAS No. 63326-63-6

rac 1-Palmitoyl-2-chloropropanediol

Cat. No.: B1146300
CAS No.: 63326-63-6
M. Wt: 348.9 g/mol
InChI Key: DTLWIQAUSLOLCK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-2-chloropropanediol typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-chloro-3-hydroxypropyl . The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: rac 1-Palmitoyl-2-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac 1-Palmitoyl-2-chloropropanediol is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent for synthesizing other complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of rac 1-Palmitoyl-2-chloropropanediol involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and signaling pathways .

Properties

CAS No.

63326-63-6

Molecular Formula

C19H37ClO3

Molecular Weight

348.9 g/mol

IUPAC Name

[(2S)-2-chloro-3-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/t18-/m0/s1

InChI Key

DTLWIQAUSLOLCK-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)Cl

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl

Synonyms

Hexadecanoic Acid 2-Chloro-3-hydroxypropyl Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.